2-(Methoxymethyl)-3-methylaniline
Overview
Description
2-(Methoxymethyl)-3-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxymethyl group attached to the second carbon and a methyl group attached to the third carbon of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-3-methylaniline can be achieved through several methods. One common approach involves the methoxymethylation of 3-methylaniline using formaldehyde dimethyl acetal in the presence of a catalyst such as ZrO(OTf)2. This reaction is typically carried out under solvent-free conditions at room temperature, resulting in high yields and short reaction times .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(Methoxymethyl)-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophiles like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Lithium aluminum hydride.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted anilines.
Scientific Research Applications
2-(Methoxymethyl)-3-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Methoxymethyl)-3-methylaniline exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- 2-(Methoxymethyl)-aniline
- 3-Methylaniline
- 2-Methylaniline
Comparison: 2-(Methoxymethyl)-3-methylaniline is unique due to the presence of both methoxymethyl and methyl groups on the aniline ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(methoxymethyl)-3-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-4-3-5-9(10)8(7)6-11-2/h3-5H,6,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTWTSUCWQMIJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601335662 | |
Record name | 2-(Methoxymethyl)-3-methyl-aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601335662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1472650-01-3 | |
Record name | 2-(Methoxymethyl)-3-methyl-aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601335662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methoxymethyl)-3-methyl-aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.407 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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